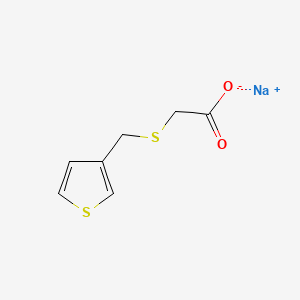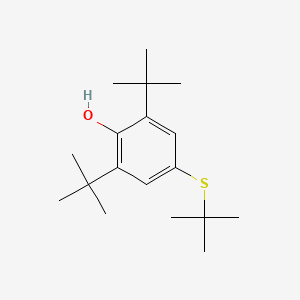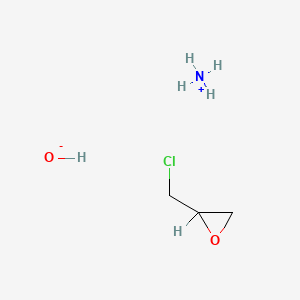![molecular formula C8H11F3O3S B14685807 Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate CAS No. 25354-43-2](/img/structure/B14685807.png)
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton with a trifluoromethanesulfonate group attached to the seventh carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate typically involves the reaction of bicyclo[2.2.1]heptan-7-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the acidic by-products. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as potassium tert-butoxide are often used to induce elimination reactions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide would yield a bicyclo[2.2.1]heptane derivative with the halide replacing the trifluoromethanesulfonate group.
Applications De Recherche Scientifique
Bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It can be used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as a trifluoromethanesulfonate ester. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify other molecules by introducing new functional groups or altering existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: Also known as norbornane, it is the parent hydrocarbon of bicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate.
Bicyclo[2.2.1]heptan-2-ol: A related compound with a hydroxyl group instead of a trifluoromethanesulfonate group.
7-Oxabicyclo[2.2.1]heptane: A similar bicyclic compound with an oxygen atom in the ring structure.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications, distinguishing it from other bicyclic compounds.
Propriétés
Numéro CAS |
25354-43-2 |
|---|---|
Formule moléculaire |
C8H11F3O3S |
Poids moléculaire |
244.23 g/mol |
Nom IUPAC |
7-bicyclo[2.2.1]heptanyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-1-2-6(7)4-3-5/h5-7H,1-4H2 |
Clé InChI |
ANXOHPCUZJSHKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C2OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















